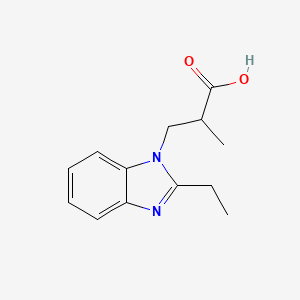

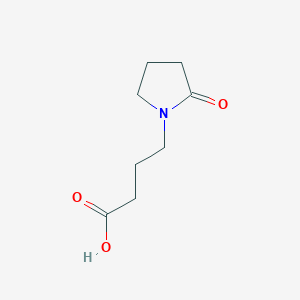

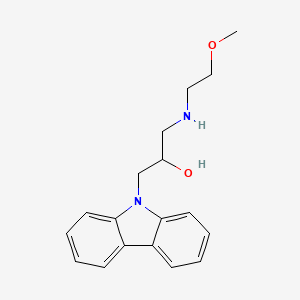

1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol has been explored in various studies. Paper describes the synthesis of enantiomers of a compound with a similar structure, focusing on their adrenolytic activity. The process involves the creation of compounds that have shown significant effects on blood pressure and antiarrhythmic activity. Similarly, paper details the synthesis of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols, which are related to beta-adrenergic drugs and exhibit beta-adrenolytic activity along with local anesthetic and antiarrhythmic activities. These syntheses contribute to the understanding of the chemical reactions and potential pharmacological applications of such compounds.

Molecular Structure Analysis

The molecular structure and properties of compounds similar to 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol have been elucidated using various analytical techniques. In paper , the structural, spectral, and electronic properties of a synthesized compound are examined using density functional theory. The study includes an analysis of optimized structural parameters and topological properties, providing insights into the molecular structure and potential interaction sites. This level of analysis is crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate.

Chemical Reactions Analysis

The chemical reactions involving compounds with structures related to 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol have been the subject of research. Paper presents a new method for synthesizing compounds through a palladium-catalyzed dearomative arylation/oxidation reaction. This method provides a pathway for the structural modification of benzofuran ketones, which could be relevant for the synthesis of compounds with similar structures to the one .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol have been investigated in several studies. Paper explores the antimicrobial and antiradical activity of a series of compounds, providing information on their biological activities and potential therapeutic applications. The study also compares these activities with those of beta-blocker type compounds, which could be relevant for understanding the properties of 1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol. The elucidation of these properties is essential for the development of new drugs and for predicting the behavior of these compounds in biological systems.

Applications De Recherche Scientifique

Enzymatic Resolution and Synthesis

Lipase-Catalyzed Kinetic Resolution : The use of lipase for the enantioselective resolution of racemic mixtures of phenylpropanol derivatives, including compounds structurally related to "1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol", showcases the potential for obtaining chiral building blocks for natural and unnatural sesquiterpenes. This enzymatic process allows for the synthesis of bioactive compounds with high enantiopurity, indicating the compound's relevance in synthesizing complex natural products (Shafioul & Cheong, 2012).

Solubility and Physical Chemistry

Solubility Measurement and Modeling : Understanding the solubility of related phenylacetic acid derivatives in various solvents is crucial for the design and optimization of their purification processes. The study on para-methoxyphenylacetic acid could be extrapolated to understand the solubility behavior of "1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol" in different solvents, thereby aiding in its crystallization and purification (Tangirala et al., 2018).

Potential Pharmaceutical Applications

Anticancer Properties : A structurally related naftopidil analogue, demonstrating efficacy against a wide range of human cancer cell lines, suggests the potential of "1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol" in cancer therapy. The compound induced cell death, including necrosis and apoptosis, with effectiveness in vivo, highlighting its promise as an anticancer drug (Nishizaki et al., 2014).

Synthesis and Chemical Reactivity

Non-Enzymatic Reduction : The reduction of thiadiazolium derivatives to imidoylthiourea showcases the chemical reactivity of compounds containing methoxy-phenylamino groups. This reactivity is significant for developing pharmaceutical applications, as it reveals how biological molecules like glutathione can affect the compound's behavior, potentially leading to new drug formulations (Zhang et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

1-methoxy-3-(2-methoxyanilino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-14-8-9(13)7-12-10-5-3-4-6-11(10)15-2/h3-6,9,12-13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJOHPWKFVWNEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC1=CC=CC=C1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-3-(2-methoxy-phenylamino)-propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)